molecular formula C5H6N2S2 B6147793 2-(1,3-thiazol-2-yl)ethanethioamide CAS No. 914208-27-8

2-(1,3-thiazol-2-yl)ethanethioamide

Cat. No. B6147793
CAS RN: 914208-27-8
M. Wt: 158.2
InChI Key:
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Description

“2-(1,3-thiazol-2-yl)ethanethioamide” is a chemical compound with the molecular formula C5H6N2S2 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C5H6N2S2 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been used in various chemical reactions . For instance, they have been used as thionating agents to form thioethers upon reaction with α-bromoketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 174.25 . It is a solid compound with a melting point greater than 300°C .

Scientific Research Applications

Synthesis and Characterization

2-(1,3-thiazol-2-yl)ethanethioamide and its derivatives are key subjects in chemical research due to their unique structural features and potential biological activities. The synthesis and characterization of these compounds involve various chemical reactions and analytical techniques to determine their structure and properties. For instance, the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was reported, where the compounds demonstrated significant psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These findings highlight the compound's versatility and potential in drug development (Zablotskaya et al., 2013).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of this compound derivatives have been extensively studied. For example, certain thiazolyl(hydrazonoethyl)thiazoles have shown promising anti-breast cancer activities. Additionally, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives demonstrated potential as antifungal agents, indicating the utility of these compounds in developing new antimicrobial drugs (Narayana et al., 2004).

Anti-inflammatory and Psychotropic Activities

Derivatives of this compound exhibit significant anti-inflammatory and psychotropic activities, which could be beneficial in treating various inflammatory conditions and mental health disorders. The sedative action, anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines of certain derivatives underline their potential in therapeutic applications (Zablotskaya et al., 2013).

Anticancer Properties

The exploration of this compound derivatives in cancer research has led to the identification of compounds with significant anticancer properties. The synthesis of novel thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents highlights the critical role these compounds play in developing new cancer treatments (Mahmoud et al., 2021).

Future Directions

The future directions for “2-(1,3-thiazol-2-yl)ethanethioamide” could involve further exploration of its synthetic applications, as well as its potential biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-thiazol-2-yl)ethanethioamide involves the reaction of 2-bromoethanethiol with 2-amino-1,3-thiazole.", "Starting Materials": [ "2-bromoethanethiol", "2-amino-1,3-thiazole" ], "Reaction": [ "Step 1: Dissolve 2-bromoethanethiol in anhydrous DMF.", "Step 2: Add 2-amino-1,3-thiazole to the DMF solution.", "Step 3: Heat the reaction mixture at 80°C for 12 hours.", "Step 4: Cool the reaction mixture to room temperature and pour it into water.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system." ] }

CAS RN

914208-27-8

Molecular Formula

C5H6N2S2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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